6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-2-phenyl-5-(trifluoromethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O3S/c18-11-6-8-13(9-7-11)27(25,26)16-14(17(19,20)21)10-15(24)23(22-16)12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPALXJUMAOWXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyridazinone Ring Formation
The foundation of the synthesis begins with constructing the pyridazinone core. A widely adopted method involves the condensation of glyoxylic acid (1) with substituted acetophenones. For instance, glyoxylic acid reacts with 3-trifluoromethylacetophenone (2) under acidic reflux conditions to yield 6-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone (3) . This step typically employs acetic acid as both solvent and catalyst, with reflux durations of 8–12 hours.
Reaction Conditions for Step 1
| Component | Quantity/Procedure |
|---|---|
| Glyoxylic acid | 1.3 mmol (1.15 g) |
| 3-Trifluoromethylacetophenone | 1.0 mmol (2.16 g) |
| Solvent | Acetic acid (24 mL) |
| Temperature | Reflux (100–110°C) |
| Duration | 10 hours |
| Workup | Neutralization with aqueous ammonia, extraction with CH₂Cl₂ |
The resultant pyridazinone (3) is characterized by IR spectroscopy, showing C=O stretching at 1650–1700 cm⁻¹ and NH bands at 3200–3500 cm⁻¹.
Chlorination at Position 3
To enable subsequent functionalization, the 3-hydroxyl group of (3) is replaced with chlorine using phosphorus oxychloride (POCl₃). This step proceeds via refluxing (3) with excess POCl₃ (10:1 molar ratio) at 100°C for 2 hours, yielding 3-chloro-6-phenyl-5-(trifluoromethyl)pyridazine (4) .
Key Analytical Data for Compound (4)
- ¹H NMR (DMSO-d₆) : δ 8.32 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.94 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.75–7.71 (m, 2H, Ar-H).
- Yield : 94% (4.1 g).
Hydrazine Substitution
The chlorine atom in (4) is displaced by hydrazine hydrate under elevated temperatures. Stirring (4) with hydrazine hydrate (99%) at 130°C for 1 hour produces 3-hydrazinyl-6-phenyl-5-(trifluoromethyl)pyridazine (5) . This intermediate is critical for introducing sulfonyl groups in subsequent steps.
Reaction Conditions for Step 3
| Component | Quantity/Procedure |
|---|---|
| Compound (4) | 52.5 mmol (13.16 g) |
| Hydrazine hydrate | 51.4 mL (1049 mmol) |
| Temperature | 130°C |
| Duration | 1 hour |
| Workup | Crystallization from isopropanol |
The IR spectrum of (5) confirms NH/NH₂ vibrations at 3259–3560 cm⁻¹.
Sulfonylation with 4-Chlorophenylsulfonyl Chloride
The final step involves reacting (5) with 4-chlorophenylsulfonyl chloride (6) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This nucleophilic acyl substitution installs the sulfonyl group at position 6, yielding the target compound.
Procedure for Sulfonylation
- Dissolve (5) (3 mmol, 0.558 g) in dry DCM (5 mL).
- Add Et₃N (0.5 mL) and cool to 0°C.
- Add (6) (3 mmol, 0.572 g) dropwise.
- Stir at room temperature for 3 hours.
- Concentrate under reduced pressure and crystallize from ethanol.
Analytical Data for Target Compound
- IR (KBr) : Sulfonyl group vibrations at 1415 cm⁻¹ (asymmetric) and 1165 cm⁻¹ (symmetric).
- ¹H NMR (DMSO-d₆) : δ 9.17 (s, 1H, NH), 9.92 (s, 1H, NH), 2.38 (s, 3H, CH₃).
- Yield : 62% (0.63 g).
Alternative Synthetic Routes
Patent disclosures describe analogous sulfonylation reactions using substituted benzoyl chlorides or isocyanates. For example, WO2011068211A1 details the use of triethylamine in ethers for sulfonylation, though yields vary based on substituent electronic effects.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyridazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings or the pyridazinone core.
Scientific Research Applications
6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a pharmaceutical agent due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s uniqueness lies in its 6-[(4-chlorophenyl)sulfonyl] substituent, which distinguishes it from analogs with carbonyl, amino, or arylidene groups. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
- Melting Points : Analogs with trifluoromethyl groups (e.g., compound 9g , melting point 227–228°C) and sulfonyl-containing derivatives typically exhibit high melting points (>200°C), suggesting strong crystalline packing due to polar substituents.
- Spectroscopic Data :
- The target compound’s sulfonyl group would show strong IR absorption at 1300–1150 cm⁻¹ (S=O stretching) , distinct from carbonyl (1650–1750 cm⁻¹) or amine (3300–3500 cm⁻¹) signals in analogs.
- In NMR, the 4-chlorophenyl group would produce aromatic proton signals near δ 7.4–7.6 ppm, similar to compound 10c .
Biological Activity
6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone is a synthetic organic compound notable for its diverse biological activities. This compound possesses a distinctive chemical structure that includes a pyridazinone core, which is modified with various functional groups including a chlorophenylsulfonyl group and a trifluoromethyl group. These modifications contribute to its potential as a pharmaceutical agent, particularly in the realms of anti-inflammatory and anticancer research.
- IUPAC Name : 6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)pyridazin-3-one
- Molecular Formula : C17H10ClF3N2O3S
- Molecular Weight : 414.79 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and enabling it to reach intracellular targets. This interaction can lead to modulation of enzyme activity and signaling pathways, making it a candidate for therapeutic applications.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 7.01 |
| NCI-H460 | 8.55 |
| MCF-7 | 14.31 |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple mechanisms, including interference with cell cycle progression and induction of oxidative stress .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated significant analgesic effects without causing gastric lesions, which are common side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanisms underlying these effects may involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), as seen in related pyridazinone derivatives .
Case Studies
- Inhibition of Cyclooxygenases : A study on related pyridazinone derivatives indicated that compounds similar to this compound inhibited COX enzymes by over 50% at concentrations around 10 µM. This suggests potential for development as an anti-inflammatory agent .
- Antitumor Efficacy : A comparative analysis of several pyridazinone derivatives highlighted that those with electron-withdrawing groups, such as the chlorophenyl substitution in our compound, exhibited higher antitumor activity in various assays .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling sulfonyl chlorides with pyridazinone intermediates. For example, Scheme 2 in outlines refluxing in ethanol (75% yield) and ammonolysis in methanol (92% yield). Optimizing reaction time, solvent polarity (e.g., ethanol vs. methanol), and temperature (e.g., 80°C for cyclization) can improve yields. Purity is enhanced via recrystallization or chromatography, validated by HPLC or NMR .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound and its intermediates?
- Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1620–1712 cm⁻¹) and sulfonyl (S=O) groups (~1350 cm⁻¹). Nuclear Magnetic Resonance (NMR) resolves substituent positions:
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), trifluoromethyl (CF₃) splitting patterns.
- ¹³C NMR : Carbonyl carbons (~160–170 ppm), CF₃ (~125 ppm, quartet via coupling with fluorine).
Mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 330.0077 g/mol) .
Q. How should researchers safely handle this compound to mitigate toxicity risks during laboratory experiments?
- Methodological Answer : Follow OSHA/GHS guidelines: use fume hoods, nitrile gloves, and PPE. Toxicity data from structurally similar pyridazinones (e.g., norflurazon in ) suggest moderate toxicity via ingestion/inhalation. Waste must be segregated and disposed via certified hazardous waste services. Monitor for Cl⁻ and SO₄²⁻ byproducts during decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyridazinone derivatives, such as vasodilatory vs. antihypertensive effects?
- Methodological Answer : Contradictions may arise from substituent variations. For example, 6-[(4-arylidene)phenyl] derivatives (e.g., compound 14 in ) show vasodilation, while trifluoromethyl groups enhance metabolic stability but reduce solubility. Use structure-activity relationship (SAR) studies:
- Compare analogues with/without sulfonyl or CF₃ groups.
- Test in vitro (e.g., isolated aortic rings) and in vivo (e.g., rat models) to confirm target specificity .
Q. How can computational modeling predict the binding affinity of this compound to vascular adhesion protein-1 (VAP-1) for anti-inflammatory applications?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using VAP-1 crystal structures (PDB ID: 4LZK). Focus on key interactions:
- Sulfonyl group hydrogen bonding with Arg440.
- Trifluoromethyl hydrophobicity in the S1 pocket.
Validate predictions with surface plasmon resonance (SPR) assays to measure KD values .
Q. What experimental approaches validate the metabolic stability of the trifluoromethyl group in hepatic microsomal studies?
- Methodological Answer : Incubate the compound with rat/human liver microsomes (0.5–1 mg/mL) and NADPH (1 mM). Monitor degradation via LC-MS/MS over 60 minutes. Compare half-life (t₁/₂) to non-CF₃ analogues. Identify metabolites (e.g., hydroxylation at the phenyl ring) using high-resolution mass spectrometry .
Q. How do substituents at the pyridazinone ring (e.g., sulfonyl vs. carbonyl) influence photostability under UV light?
- Methodological Answer : Expose the compound to UV light (λ = 254–365 nm) in a photoreactor. Analyze degradation via HPLC at intervals (0, 1, 3, 6 hrs). Sulfonyl groups enhance stability due to electron-withdrawing effects, while carbonyl derivatives may degrade faster. Use quantum mechanical calculations (DFT) to model excited-state reactivity .
Data Analysis and Reproducibility
Q. How can researchers address batch-to-batch variability in spectroscopic data during scale-up synthesis?
- Methodological Answer : Implement process analytical technology (PAT):
- In-line FTIR for real-time monitoring of reaction progress.
- Statistical design of experiments (DoE) to identify critical parameters (e.g., stirring rate, reagent stoichiometry).
Cross-validate purity with orthogonal methods (e.g., NMR, elemental analysis) .
Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For in vivo data, employ mixed-effects models to account for inter-subject variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
